3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine
Description
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
VLFWPNKCVRFLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and cost-effective .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The presence of the fluorine atom enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -Br, -Cl, -CF₃) enhance electrophilicity, improving yields in catalytic reactions .
- Electron-donating groups (e.g., -CH₃, -OCH₃) reduce reactivity in polar reactions but may improve bioavailability in drug design .
Physicochemical Properties
- Melting Point : Analogous compounds like 3-(3-trifluoromethylphenyl)isoxazol-5-amine exhibit melting points of 91–93°C, suggesting similar thermal stability for the target compound .
- Molecular Weight : Derivatives range from 228.17 g/mol (CF₃-substituted) to 243.07 g/mol (Br-substituted), with the target compound likely intermediate due to -F and -CH₃ groups .
- Solubility : Fluorine substituents enhance lipophilicity, while -NH₂ improves water solubility, creating a balance suitable for drug delivery .
Biological Activity
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHFNO, with a molecular weight of approximately 192.20 g/mol. The presence of a fluorine atom and an isoxazole ring contributes to its unique chemical properties, enhancing its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to penetrate biological membranes, allowing it to modulate the activity of specific proteins involved in disease processes.
Biological Activities
Research indicates that compounds within the isoxazole family exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
- Anticancer Potential : The compound has been explored for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC values indicating potent activity .
- Mechanistic Insights : Flow cytometry assays indicated that the compound triggers apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Chloro-2-methylphenyl)isoxazol-5-amine | CHClNO | Chlorine atom may affect biological activity differently |
| 5-Methylisoxazole | CHNO | Lacks fluorine; different pharmacological profile |
| 3-(4-Fluorophenyl)-5-methylisoxazole | CHFNO | Similar structure but lacks the methyl group |
The presence of fluorine in this compound may enhance its lipophilicity and influence its interactions with biological targets compared to these similar compounds .
Future Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:
- In Vivo Studies : Evaluating the compound's efficacy in animal models to confirm its therapeutic potential.
- Pharmacokinetics and Toxicology : Understanding how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the isoxazole ring and substituent positions.
- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., oxadiazole isomers) .
- X-ray crystallography : Resolves stereochemical ambiguities in enantiomeric mixtures .
How does the fluorine substituent influence the compound’s physicochemical and pharmacological properties?
Advanced
The 4-fluoro-3-methylphenyl group:
- Enhances metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation.
- Modulates lipophilicity : LogP increases by 0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
- Affects crystal packing : Fluorine’s electronegativity stabilizes solid-state structures, impacting formulation stability .
What strategies mitigate low yields in large-scale synthesis?
Q. Advanced
- Flow chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 mins at 120°C) .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) gradients to isolate high-purity product .
How can the compound’s potential as a kinase inhibitor be evaluated?
Q. Advanced
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., ATR, ATM) using radioactive ATP-binding assays .
- Cellular assays : Measure γH2AX phosphorylation (DNA damage marker) in ATM-deficient cell lines to confirm ATR-selective inhibition .
- Co-crystallization : Resolve inhibitor-kinase complexes to identify binding motifs (e.g., hydrophobic interactions with Phe862 in ATR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
